

# Everolimus Therapeutic Ranges in Solid Organ Transplantation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

[Get Quote](#)

The following table summarizes the target trough concentrations ((C<sub>0</sub>)) for **everolimus** in different transplantation contexts, as per the latest consensus [1] [2].

| Transplant Type | Therapeutic Trough Range ((C <sub>0</sub> )) | Therapeutic Context                                              |
|-----------------|----------------------------------------------|------------------------------------------------------------------|
| Kidney          | 3–8 ng/mL                                    | With reduced-dose Calcineurin Inhibitor (CNI) [1] [2].           |
| Kidney          | 6–10 ng/mL                                   | Everolimus monotherapy (without tacrolimus or cyclosporine) [2]. |
| Liver           | ≥3 ng/mL                                     | With reduced-dose concomitant therapy [2].                       |
| Liver           | 5–12 ng/mL                                   | Monotherapy (without tacrolimus or cyclosporine) [2].            |
| Heart           | ≥3 ng/mL                                     | Target for reducing biopsy-proven acute rejection (BPAR) [3].    |

## Analytical Methods for TDM: A Comparative Overview

Robust analytical methods are critical for reliable TDM. The following table compares conventional and emerging microsampling techniques, with detailed specifications from a recent validation study [2].

| Parameter          | Venous Whole Blood (Conventional)                        | Volumetric Absorptive Microsampling (VAMS, Mitra)                           | Quantitative Dried Blood Spot (qDBS, Capitainer)                          |
|--------------------|----------------------------------------------------------|-----------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Sample Matrix      | Venous whole blood                                       | Capillary blood                                                             | Capillary blood                                                           |
| Sample Volume      | Conventional (e.g., several mL)                          | <b>10 µL</b>                                                                | <b>10 µL</b>                                                              |
| Calibration Range  | 1.27–64.80 ng/mL                                         | 0.50–60 ng/mL                                                               | 0.50–60 ng/mL                                                             |
| Sample Processing  | Protein precipitation with ZnSO <sub>4</sub> , MeOH, ACN | Extraction with pure methanol                                               | Multi-step extraction with ACN, MgSO <sub>4</sub> , CH <sub>3</sub> COONa |
| Key Advantages     | Established reference method                             | Minimally invasive; reduced hematocrit effect; suitable for remote sampling | Minimally invasive; fixed volume; suitable for remote sampling            |
| Clinical Agreement | Reference method                                         | Excellent agreement with venous WB                                          | Excellent agreement with venous WB                                        |

## Experimental Protocol: LC-MS/MS Method for Everolimus Quantification

Here is a detailed workflow for a validated LC-MS/MS method applicable to whole blood and microsamples [2]:

- **Sample Collection:**
  - **Venous Whole Blood:** Collect in **K<sub>2</sub>-** or **K<sub>3</sub>-EDTA** tubes [2].
  - **Capillary Microsamples:** Collect using **Mitra (VAMS)** or **Capitainer (qDBS)** devices, both of which absorb a fixed volume of **10 µL** of capillary blood [2].

- **Sample Preparation:**
  - **Whole Blood:** Use a protein precipitation protocol. Add a mixture of **zinc sulfate, methanol, and acetonitrile** to the sample. After vortexing, add a cold precipitation solution, freeze the sample, and then centrifuge to obtain a clear supernatant [2].
  - **VAMS (Mitra):** Extract using **pure methanol**. A low-temperature incubation step improves extract clarity and LC-MS/MS signal quality [2].
  - **qDBS (Capitainer):** Employ a more rigorous extraction to remove matrix interferences. Use **acetonitrile** to extract the dried matrix, with an additional purification step involving **MgSO<sub>4</sub> and sodium acetate (CH<sub>3</sub>COONa)** for cleaner extracts [2].
- **Internal Standard:** Use **D4-everolimus (D4-EVE)**, as it demonstrates less interference compared to other stable isotope-labeled internal standards like **13C,D2-EVE** [2].
- **LC-MS/MS Analysis:**
  - **Chromatography:** Use a **polar-modified C18 column** (e.g., Kinetex Polar C18). Employ a gradient mode with mobile phases buffered with **0.1% formic acid and 4 mM ammonium acetate**. The retention time for **everolimus** is approximately **0.92 minutes** [2].
  - **Mass Spectrometry:** Optimize parameters via direct syringe infusion. Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity [2].
- **Validation:** The method should be validated per EMA and IATDMCT guidelines, assessing linearity, selectivity, accuracy, precision, matrix effects, recovery, and stability [2].

## Pharmacological Basis for TDM: The mTOR Pathway

**Everolimus** acts by inhibiting the mammalian target of rapamycin (mTOR), a key kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival [4] [5]. The following diagram illustrates this signaling pathway and drug mechanism.



[Click to download full resolution via product page](#)

**Everolimus** inhibits *mTOR Complex 1 (mTORC1)*, blocking downstream signals for cell growth and angiogenesis. [4] [5]

## Key Considerations for Clinical and Research Applications

- **TDM Purpose and Utility:** TDM aims to identify subtherapeutic or toxic drug levels, assess patient adherence, detect drug-drug interactions, and enable personalized dose optimization [2]. In heart transplantation, TDM simulations showed a reduction in simulated acute rejection rates from 26% (fixed dosing) to 21% (with TDM) [3].
- **Overcoming EGFR Resistance in Oncology:** Preclinical studies show that **everolimus** can overcome resistance to EGFR inhibitors (like gefitinib and cetuximab) in human cancer cell lines. The combination of **everolimus** with an EGFR inhibitor produces a cooperative antitumor effect by more comprehensively blocking signaling pathways and reducing VEGF secretion [5].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Everolimus Personalized Therapy: Second Consensus ... [pubmed.ncbi.nlm.nih.gov]
2. Therapeutic Drug Monitoring of Everolimus Using ... [mdpi.com]
3. Therapeutic Drug Monitoring for Everolimus in Heart ... [sciencedirect.com]
4. Phase I and pharmacokinetic study of everolimus, an mTOR ... [pmc.ncbi.nlm.nih.gov]
5. Inhibition of mTOR pathway by everolimus cooperates with ... [nature.com]

To cite this document: Smolecule. [Everolimus Therapeutic Ranges in Solid Organ Transplantation].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567814#everolimus-therapeutic-range-therapeutic-drug-monitoring>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)